6-chloro-N-{2-[(1,1-dioxidotetrahydrothiophen-3-yl)amino]-2-oxoethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide
CAS No.:
Cat. No.: VC20197962
Molecular Formula: C18H21ClN4O4S
Molecular Weight: 424.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H21ClN4O4S |
|---|---|
| Molecular Weight | 424.9 g/mol |
| IUPAC Name | 6-chloro-N-[2-[(1,1-dioxothiolan-3-yl)amino]-2-oxoethyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxamide |
| Standard InChI | InChI=1S/C18H21ClN4O4S/c19-11-1-2-15-14(7-11)13-3-5-23(9-16(13)22-15)18(25)20-8-17(24)21-12-4-6-28(26,27)10-12/h1-2,7,12,22H,3-6,8-10H2,(H,20,25)(H,21,24) |
| Standard InChI Key | ZAEXEFXLCUNOHS-UHFFFAOYSA-N |
| Canonical SMILES | C1CS(=O)(=O)CC1NC(=O)CNC(=O)N2CCC3=C(C2)NC4=C3C=C(C=C4)Cl |
Introduction
IUPAC Name
6-chloro-N-{2-[(1,1-dioxidotetrahydrothiophen-3-yl)amino]-2-oxoethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide.
Key Structural Features
-
Beta-Carboline Core: The 1,3,4,9-tetrahydro-beta-carboline structure is often associated with biological activity due to its resemblance to natural alkaloids.
-
Chloro Substituent: The chlorine atom at position 6 may enhance the compound's lipophilicity and binding interactions in biological systems.
-
Dioxido-Tetrahydrothiophene Group: This sulfur-containing moiety introduces polarity and potential reactivity.
-
Amide Linkage: The carboxamide group contributes to hydrogen bonding potential.
Molecular Formula
C16H18ClN3O4S.
Molecular Weight
383.85 g/mol.
Synthesis
The synthesis of this compound likely involves multi-step organic reactions incorporating:
-
Formation of the beta-carboline core through Pictet-Spengler condensation or similar methods.
-
Introduction of the chloro substituent via electrophilic aromatic substitution.
-
Coupling with the dioxido-tetrahydrothiophene moiety through amide bond formation.
Pharmacological Relevance
Compounds with beta-carboline cores are known for diverse biological activities:
-
Anticancer Potential: Beta-carbolines have shown cytotoxicity against various cancer cell lines.
-
Neurological Effects: Some derivatives exhibit activity as monoamine oxidase inhibitors (MAOIs), making them candidates for neurological disorders.
-
Anti-inflammatory Activity: The presence of the dioxido-tetrahydrothiophene moiety suggests possible anti-inflammatory properties.
Molecular Docking Studies
Docking studies could reveal interactions with enzymes like:
-
Cyclooxygenase (COX) for anti-inflammatory effects.
-
Monoamine oxidase (MAO) for neurological implications.
Spectroscopic Characterization
The compound would typically be characterized using:
-
NMR Spectroscopy:
-
Proton (H) and carbon (C) spectra to confirm chemical shifts corresponding to functional groups.
-
-
Mass Spectrometry (MS):
-
Accurate mass measurement to confirm molecular weight.
-
-
Infrared (IR) Spectroscopy:
-
Identification of functional groups such as amides and sulfones through characteristic absorption bands.
-
Biological Activity
Studies on similar compounds suggest:
-
Anticancer Effects:
-
Beta-carbolines often show activity against HeLa and HCT116 cell lines.
-
Chlorinated derivatives may enhance cytotoxicity.
-
-
Anti-inflammatory Mechanisms:
-
Sulfone groups contribute to inhibition of inflammatory pathways like 5-lipoxygenase (5-LOX).
-
-
Neurological Impact:
-
Potential as MAO inhibitors for treating depression or neurodegenerative diseases.
-
Comparative Data Table
| Property | Value/Description |
|---|---|
| Molecular Formula | C16H18ClN3O4S |
| Molecular Weight | 383.85 g/mol |
| Key Functional Groups | Beta-carboline, chloro substituent, sulfone group, amide linkage |
| Predicted Biological Targets | COX enzymes, MAO enzymes, cancer-related kinases |
| Potential Applications | Anticancer, anti-inflammatory, neurological treatments |
Future Research Directions
To fully understand the potential of this compound:
-
Perform in vitro and in vivo biological assays to confirm activity against specific targets.
-
Conduct molecular docking studies to predict binding affinities and mechanisms of action.
-
Explore structure-activity relationships (SAR) by modifying substituents on the beta-carboline core or sulfur-containing group.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume